(3,5-Difluorobenzyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

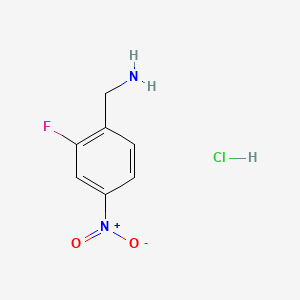

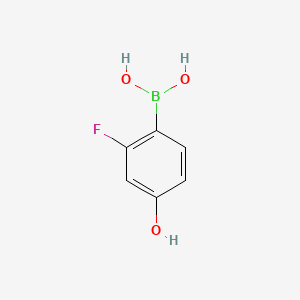

“(3,5-Difluorobenzyl)hydrazine hydrochloride” is a chemical compound used in scientific research. It has diverse applications in fields like pharmaceuticals and organic synthesis. The molecular formula of this compound is C7H9ClF2N2 .

Molecular Structure Analysis

The molecular weight of “(3,5-Difluorobenzyl)hydrazine hydrochloride” is 194.61 . The compound has a structure that includes a benzyl group (a benzene ring attached to a CH2 group) and a hydrazine group (NH2-NH2), with two fluorine atoms attached to the benzene ring .Scientific Research Applications

Synthesis and Biological Activities

Urease Inhibition, Antioxidant, and Antibacterial Studies : A study synthesized a new series of compounds bearing methoxybenzyl- and methoxyphenethyl groups, showing significant urease inhibition, potent antioxidant activity, and remarkable antibacterial activities compared to standard drugs. These findings highlight the compound's potential in developing treatments for diseases where urease activity, oxidative stress, and bacterial infections are implicated (Hanif et al., 2012).

HIV Integrase Inhibition : Another research focused on a novel and potent HIV integrase inhibitor, illustrating the importance of (3,5-Difluorobenzyl)hydrazine hydrochloride derivatives in developing antiretroviral drugs. The study provided insights into the molecule's structure and electrostatic properties, contributing to understanding its mechanism of action (Bacsa et al., 2013).

Antifungal Activities : The synthesis and characterization of a hydrazine ligand and its oxovanadium(V) complex were reported, demonstrating moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. This suggests potential applications in developing new antifungal agents (Li et al., 2011).

Antitumor Evaluation : Research into hydrazone derivatives showed inhibitory effects on cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating the compound's relevance in cancer research and potential therapeutic applications (Wardakhan & Samir, 2012).

Corrosion Inhibition : A study on the corrosion inhibition of mild steel in hydrochloric acid by an aromatic hydrazide derivative showcased the compound's effectiveness in protecting against corrosion, emphasizing its industrial application in materials science (Kumari et al., 2017).

Safety and Hazards

“(3,5-Difluorobenzyl)hydrazine hydrochloride” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

(3,5-difluorophenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZONCZZRVUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Difluorobenzyl)hydrazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)

![(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid](/img/structure/B591566.png)